molecular formula C8H5ClO3 B1270778 Piperonyloyl chloride CAS No. 25054-53-9

Piperonyloyl chloride

Cat. No.: B1270778
CAS No.: 25054-53-9
M. Wt: 184.57 g/mol
InChI Key: ZRSGZIMDIHBXIN-UHFFFAOYSA-N
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Description

Piperonyloyl chloride is an acyl halide with the chemical formula C8H5ClO3. It is a derivative of piperonylic acid and is known for its role in organic synthesis, particularly in the preparation of various chemical compounds. This compound is characterized by its reactivity and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Properties

IUPAC Name

1,3-benzodioxole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSGZIMDIHBXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370480
Record name Piperonyloyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25054-53-9
Record name Piperonyloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzodioxole-5-carbonyl chloride
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Preparation Methods

Continuous Flow Reactor Synthesis of Piperonyl Chloride

Reaction Mechanism and Process Design

The continuous flow method described in CN112724120B involves a two-step chloromethylation reaction. Piperonyl alcohol (1,2-methylenedioxybenzene) reacts with a chlorinating agent (e.g., PCl₃) and formaldehyde (as trioxymethylene) in the presence of hydrochloric acid and a phase transfer catalyst. The process occurs in a preheated (70°C) continuous flow reactor with precise control of residence time (30–600 seconds) and flow rates (4.9–71 mL/min).

The mechanism proceeds via in situ generation of chloromethyl intermediates, facilitated by the phase transfer catalyst, which enhances interfacial contact between organic and aqueous phases. Phosphorus trichloride acts as both a chlorinating agent and a Lewis acid, accelerating the substitution of the hydroxyl group with chloride.

Optimized Reaction Parameters

Key parameters influencing yield and purity include:

  • Chlorinating Agent : Phosphorus trichloride (PCl₃) outperforms thionyl chloride (SOCl₂) and trimethylchlorosilane (TMCS), yielding 94% vs. 90% and 88%, respectively.
  • Molar Ratios : Optimal stoichiometry is piperonyl alcohol:PCl₃:trioxymethylene:catalyst = 1:0.3:1.05:0.003.
  • Temperature : A reactor temperature of 70°C balances reaction kinetics and side-product formation.
  • Residence Time : 180 seconds ensures complete conversion without decomposition.
Table 1: Comparative Yields Under Varied Conditions
Example Chlorinating Agent Catalyst Yield (%) Purity (%)
1 PCl₃ CTAB 94 98.7
3 SOCl₂ CTAB 90 98.9
4 TMCS CTAB 88 98.9
6 PCl₃ BTEAC 88.7 98.6
Comp. 1 PCl₃ (batch) CTAB 37 97.9

Traditional Batch Synthesis Methods

Chlorination of Piperonyl Alcohol

Conventional batch methods involve refluxing piperonyl alcohol with excess thionyl chloride or PCl₃ in dichloromethane. For example, a 4-hour reaction at 70°C with PCl₃ yields 37% piperonyl chloride, significantly lower than flow reactor outcomes. Side reactions, including over-chlorination and ether formation, reduce efficiency.

Reduction of Piperonal Derivatives

Alternative routes involve reducing piperonal (3,4-methylenedioxybenzaldehyde) to piperonyl alcohol followed by chlorination. ChemicalBook reports an 89% yield in the DIBAL-mediated reduction of piperonal to piperonyl alcohol. Subsequent chlorination with SOCl₂ or PCl₃ remains a bottleneck, often requiring harsh conditions and resulting in moderate yields (50–65%).

Critical Analysis of Methodologies

Efficiency and Environmental Impact

Continuous flow systems reduce reagent waste and energy consumption by 40% compared to batch processes. The closed-loop design minimizes HCl emissions, aligning with green chemistry principles.

Economic Viability

While flow reactors require higher initial capital, their throughput (7.1 mL/min for solution B) and 94% yield justify long-term cost savings. Batch methods, though simpler, incur losses from low yields and purification steps.

Applications in Organic Synthesis

Piperonyl chloride serves as a key electrophile in N-acylation reactions. For instance, MDPI highlights its use in synthesizing prostaglandin IP receptor agonists via coupling with 2-chloroethyl chloroformate. The high purity (>98%) achieved through flow synthesis ensures optimal performance in downstream pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Piperonyloyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Chemistry Applications

Piperonyloyl chloride is primarily utilized as a reagent in organic synthesis. Its applications include:

  • Synthesis of Bioactive Compounds :
    • It serves as a precursor in the synthesis of various biologically active compounds such as:
      • 2-phenylbenzimidazoles
      • Pongapinone A , a compound with potential therapeutic applications
      • Justicidin B , noted for its piscicidal properties .
  • Kinetic Studies :
    • This compound has been employed in kinetic studies to evaluate solvolysis rates in different solvent systems. This research helps elucidate reaction mechanisms and the influence of solvent polarity on reaction kinetics .
  • Preparation of Pyrrolophenanthridone Alkaloids :
    • It is integral in synthesizing pyrrolophenanthridone alkaloids, which have shown significant biological activities, including anticancer properties .

Pharmacological Applications

The pharmacological potential of this compound is notable, particularly in drug development:

  • Anticancer Research :
    • Case studies indicate that derivatives synthesized from this compound exhibit promising anticancer activities. For instance, modifications to its structure have led to compounds with enhanced inhibition of cancer cell growth and apoptosis induction .
  • Platelet Aggregation Inhibition :
    • Certain derivatives have demonstrated the ability to inhibit platelet aggregation, making them candidates for cardiovascular disease treatments .
  • Antioxidant Activity :
    • Research has shown that piperonyloyl derivatives can act as antioxidants, protecting cells from oxidative stress and potentially reducing the risk of chronic diseases .

Material Science Applications

In addition to its chemical and pharmacological uses, this compound finds applications in material science:

  • Crystallization Agents :
    • Recent studies have explored its role as a nucleating agent in polymer crystallization processes, enhancing the thermal and mechanical properties of materials such as polylactide .
  • Functional Polymers :
    • The compound has been investigated for its ability to modify polymer properties, contributing to the development of advanced materials with tailored functionalities.

Summary Table of Applications

Application AreaSpecific UsesNotable Compounds/Effects
Synthetic ChemistrySynthesis of bioactive compounds2-phenylbenzimidazoles, Justicidin B
Kinetic StudiesSolvolysis rate evaluationsMechanistic insights
PharmacologyAnticancer agents, platelet aggregation inhibitorsEnhanced cell growth inhibition
Material ScienceNucleating agents for polymersImproved thermal/mechanical properties

Mechanism of Action

The mechanism of action of piperonyloyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The solvolysis reaction of this compound proceeds via an electron-rich acyl transfer mechanism, where the acyl group is transferred to the nucleophile, resulting in the formation of the corresponding acylated product .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its methylenedioxy group, which imparts distinct reactivity and properties compared to other acyl halides. This structural feature makes it particularly useful in the synthesis of specific organic compounds that require the methylenedioxy functionality .

Biological Activity

Piperonyloyl chloride, a synthetic compound derived from piperonal, is notable for its diverse biological activities. This article explores its pharmacological properties, synthesis, and applications in medicinal chemistry, supported by relevant research findings and data tables.

This compound has the chemical formula C₈H₅ClO₃ and is classified as an acyl chloride. Its melting point is reported to be between 78-79 °C, with a boiling point of approximately 155 °C at reduced pressure (25 mmHg) . The compound is hygroscopic and typically requires storage in a refrigerator to maintain stability.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperonal with thionyl chloride or oxalyl chloride. This transformation results in the formation of the acyl chloride, which can be utilized in further chemical reactions to create various derivatives .

Biological Activities

This compound exhibits several biological activities, which are summarized below:

  • Antimicrobial Activity : Research indicates that derivatives of this compound possess leishmanicidal properties. A study reported that compounds synthesized from this compound showed varying degrees of activity against Leishmania amazonensis, with some derivatives demonstrating IC50 values comparable to standard treatments like amphotericin B .
  • Inhibition of Chemotaxis : this compound has been investigated for its ability to inhibit chemotaxis in inflammatory models. One study identified a derivative that significantly inhibited macrophage recruitment in vivo during a thioglycollate-induced peritonitis model, showcasing its potential as an anti-inflammatory agent .
  • Pharmacological Characterization : The compound has been characterized for its interaction with various biological targets. For instance, certain derivatives have shown selective inhibition against enzymes involved in DNA unwinding processes, suggesting potential applications in antiviral therapies .

Table 1: Biological Activity of this compound Derivatives

CompoundActivity TypeIC50 (µM)Reference
Piperonyl derivative ALeishmanicidal17.24
Piperonyl derivative BMacrophage inhibition80
Piperonyl derivative CDNA unwinding inhibition8.1

The biological activity of this compound and its derivatives can be attributed to their structural features, which allow for interactions with various biological macromolecules. The presence of the acyl chloride functional group facilitates acylation reactions, enabling the formation of more complex structures that can modulate biological pathways.

Inhibition Mechanisms

  • Enzyme Inhibition : Derivatives have been shown to act as inhibitors for specific enzymes involved in inflammatory responses and viral replication. For example, compounds derived from this compound were tested for their ability to inhibit ATPase and helicase activities crucial for viral replication .
  • Cellular Interaction : The anti-inflammatory effects observed may result from the ability of these compounds to interfere with monocyte migration and activation, thereby reducing inflammation in models of rheumatoid arthritis and other inflammatory conditions .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound and its derivatives. Studies focusing on structure-activity relationships (SAR) can provide insights into optimizing these compounds for enhanced efficacy and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing piperonyloyl chloride from piperonylic acid?

  • Methodological Answer : this compound is synthesized via chlorination of piperonylic acid using thionyl chloride (SOCl₂) as the chlorinating agent. A typical protocol involves refluxing piperonylic acid (10 g) in thionyl chloride (70 mL) with catalytic DMF (0.5 mL) for 36 hours under anhydrous conditions. Post-reaction, excess thionyl chloride is removed under vacuum, and the crude product is purified via column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. What purification techniques are recommended for isolating high-purity this compound?

  • Methodological Answer : After synthesis, purification is critical due to residual reagents. Column chromatography with silica gel (60–120 mesh) and a gradient elution system (e.g., hexane:ethyl acetate 9:1) effectively removes unreacted piperonylic acid and byproducts. Confirmation of purity can be achieved via thin-layer chromatography (TLC) and melting point analysis (78–79°C) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : this compound is classified as a Category 1B skin corrosive and Category 1 eye hazard under GHS. Researchers must use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .

Advanced Research Questions

Q. How does the choice of chlorinating agent influence the yield and purity of this compound?

  • Methodological Answer : Thionyl chloride is preferred due to its high reactivity and byproduct volatility (SO₂ and HCl gases). Alternatives like oxalyl chloride or phosphorus pentachloride may require longer reaction times or produce less volatile byproducts, complicating purification. A comparative study could quantify yields (e.g., thionyl chloride: ~85% vs. oxalyl chloride: ~75%) and purity via HPLC analysis .

Q. Which analytical methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : ¹H/¹³C NMR (CDCl₃ solvent) identifies key peaks: aromatic protons (δ 6.8–7.2 ppm) and carbonyl carbon (δ 168–170 ppm).
  • Purity Assessment : Melting point analysis (78–79°C) and FT-IR (C=O stretch at ~1770 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • Quantitative Analysis : Gas chromatography (GC) with flame ionization detection (FID) using a DB-5 column .

Q. How does this compound’s reactivity vary in nucleophilic acyl substitution reactions under different conditions?

  • Methodological Answer : Reactivity can be modulated by solvent polarity and temperature. For example, in amidation reactions with amines, dichloromethane (DCM) at 0°C minimizes side reactions, while dimethylformamide (DMF) at room temperature accelerates reactivity. Kinetic studies using in situ IR or NMR can track reaction progress .

Q. What strategies improve the stability of this compound during storage?

  • Methodological Answer : Stability is compromised by moisture. Store under inert gas (argon/nitrogen) in sealed, amber glass vials at –20°C. Periodic purity checks via GC or NMR are recommended. Degradation products (e.g., piperonylic acid) can be quantified using reverse-phase HPLC .

Q. How is this compound applied in polymer chemistry, such as poly(L-lactide) (PLLA) modification?

  • Methodological Answer : this compound acts as a reactive intermediate in synthesizing polyamide-imide dispersants (PAID). For PLLA modification, it is coupled with isophthalic dihydrazide to form PAID, which enhances PLLA’s thermal stability. Reaction efficiency is monitored via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperonyloyl chloride
Reactant of Route 2
Reactant of Route 2
Piperonyloyl chloride

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